molecular formula C17H22ClNO4 B2573837 Boc-(S)-alpha-(3-chlorobenzyl)proline CAS No. 706806-69-1

Boc-(S)-alpha-(3-chlorobenzyl)proline

Cat. No. B2573837
CAS RN: 706806-69-1
M. Wt: 339.82
InChI Key: KLTFJXPAPHYWKB-KRWDZBQOSA-N
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Description

Boc-(S)-alpha-(3-chlorobenzyl)proline is a synthetic compound that belongs to the family of proline analogs. It is a specialty product for proteomics research . The molecular formula is C17H22ClNO4 and the molecular weight is 339.81 .


Molecular Structure Analysis

The molecule contains a total of 45 atoms. There are 22 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Chlorine atom . It contains 46 bonds in total: 24 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .

Scientific Research Applications

Synthesis and Polymer Applications

Boc-(S)-alpha-(3-chlorobenzyl)proline has been used in the synthesis of well-defined homo- and copolymers of l-proline. By using the Boc-protected, rather than the free amino acid, researchers successfully synthesized highly pure l-proline NCA (N-carboxy anhydride), which led to the creation of poly(l-proline) homopolymers and various copolypeptides (Gkikas et al., 2011).

Stereochemical Properties in Peptide Bond Formation

Studies on α-Methyl-L-proline, an α-substituted analog of proline, have shown the use of N-Boc-protected α-methyl-L-proline to analyze the cis-trans prolyl peptide bond equilibrium in short peptides. This research provides insights into the conformationally constraining properties of such proline derivatives (Torbeev et al., 2012).

Catalysis in Organic Synthesis

Boc-l-proline, as a chiral ligand, was applied in the enantioselective phenylacetylene addition to aromatic aldehydes. This application broadens the utility of proline in asymmetric catalysis, achieving good yields and enantioselectivities (Zhou et al., 2004).

Catalytic Properties in Organic Reactions

Research on mono- and disubstituted O-ferrocenoyl conjugates of hydroxy-L-proline amino acids, which were protected by the Boc group, explored their catalytic properties in aldol addition reactions. The study highlighted the influence of the proline residue's position relative to the catalyst scaffold on the enantioselectivity of reaction products (Al-Momani & Lataifeh, 2013).

Conformational Analysis in Peptide Structure

A synthetic analog of the membrane-active fungal peptide antibiotic zervamycin IIA, which includes Boc-protected amino acids, demonstrates the importance of Boc-proline in understanding peptide backbone conformations and their implications in biological functions (Karle et al., 1987).

Safety and Hazards

The safety data sheet for Boc-(S)-alpha-(3-chlorobenzyl)proline is not available in the resources . Therefore, the specific safety and hazards information is not available.

Relevant Papers The relevant papers for Boc-(S)-alpha-(3-chlorobenzyl)proline are not available in the resources .

properties

IUPAC Name

(2S)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-alpha-(3-chlorobenzyl)proline

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